

# The Physiological Impact of 1,3-Dimethylamylamine (DMAA) in Humans: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DMAA

Cat. No.: B1237899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1,3-Dimethylamylamine (**DMAA**), also known as methylhexanamine, is a synthetic sympathomimetic amine that has been a component of dietary supplements, particularly those marketed for athletic performance enhancement and weight loss.<sup>[1]</sup> Its use has been controversial due to safety concerns, leading to its ban by various sporting organizations and regulatory bodies worldwide. This in-depth technical guide provides a comprehensive literature review of the physiological effects of **DMAA** in humans, focusing on its cardiovascular, neurological, and metabolic impacts. The information is presented to aid researchers, scientists, and drug development professionals in understanding the compound's mechanism of action and its quantifiable effects on the human body.

## Core Physiological Effects

**DMAA** primarily exerts its effects through its interaction with the sympathetic nervous system. It acts as an indirect sympathomimetic amine, leading to the constriction of blood vessels and an increase in blood pressure.<sup>[2]</sup> The primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.<sup>[3][4][5]</sup> This results in heightened sympathetic tone, manifesting as various physiological changes.

## Cardiovascular Effects

The most consistently reported physiological effect of **DMAA** in humans is its impact on the cardiovascular system. Acute ingestion of **DMAA**, particularly in combination with caffeine, leads to significant elevations in blood pressure.<sup>[6]</sup> Heart rate, however, appears to be less consistently affected, with some studies reporting minimal changes.<sup>[7][8]</sup>

## Neurological Effects

By increasing the levels of norepinephrine and dopamine in the brain, **DMAA** can exert stimulant-like effects on the central nervous system.<sup>[3][4]</sup> Users have anecdotally reported increased focus, alertness, and energy. However, these subjective effects are not well-quantified in controlled clinical trials. The potential for adverse neurological events, including cerebral hemorrhage, has been a major safety concern, particularly at high doses or when combined with other stimulants.<sup>[9]</sup>

## Metabolic Effects

Some studies have investigated the metabolic effects of **DMAA**, particularly in the context of weight loss supplements. One study noted that a supplement containing **DMAA** and caffeine led to an increase in metabolic rate and markers of lipolysis (fat breakdown).<sup>[10]</sup> However, the contribution of **DMAA** alone to these effects is difficult to isolate from the confounding influence of caffeine.

## Quantitative Data Summary

The following tables summarize the key quantitative data from human clinical trials investigating the physiological effects of **DMAA**.

Table 1: Pharmacokinetic Properties of **DMAA** in Humans

| Parameter                                             | Value                             | Study                      |
|-------------------------------------------------------|-----------------------------------|----------------------------|
| Terminal Half-Life (t <sub>1/2</sub> )                | 8.45 ± 1.9 hours                  | Schilling et al. (2013)[8] |
| Peak Plasma Concentration (C <sub>max</sub> )         | ~70 ng/mL (after 25 mg oral dose) | Schilling et al. (2013)[8] |
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | 3-5 hours                         | Schilling et al. (2013)[8] |
| Oral Clearance                                        | 20.02 ± 5 L/hr                    | Schilling et al. (2013)[8] |
| Oral Volume of Distribution                           | 236 ± 38 L                        | Schilling et al. (2013)[8] |

Table 2: Cardiovascular Effects of **DMAA** in Humans (Acute Ingestion)

| Study                                  | Dosage                                | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) |
|----------------------------------------|---------------------------------------|------------------------------------------|-------------------------------------------|----------------------------|
| Bloomer et al. (2011) <sup>[11]</sup>  | 50 mg DMAA                            | Increase                                 | Increase                                  | No significant change      |
| 75 mg DMAA                             | Larger Increase                       | Larger Increase                          | No significant change                     |                            |
| 250 mg Caffeine + 50 mg DMAA           | Significant Increase                  | Significant Increase                     | No significant change                     |                            |
| 250 mg Caffeine + 75 mg DMAA           | Largest Increase (~20% from baseline) | Largest Increase (~17% from baseline)    | No significant change                     |                            |
| Farney et al. (2012) <sup>[6]</sup>    | Supplement (Jack3d™)                  | Increase (not statistically significant) | Increase (not statistically significant)  | No significant change      |
| Supplement (OxyELITE Pro™)             | Significant Increase                  | Increase (not statistically significant) | No significant change                     |                            |
| Schilling et al. (2013) <sup>[8]</sup> | 25 mg DMAA                            | No significant change                    | No significant change                     | No significant change      |
| McCarthy et al. (2012) <sup>[10]</sup> | Supplement (OxyELITE Pro™)            | Not reported for acute ingestion         | Not reported for acute ingestion          | Increase                   |

## Key Experimental Protocols

**Schilling et al. (2013): Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men**

- Study Design: A single-dose, open-label pharmacokinetic and physiological study.
- Participants: Eight healthy men.
- Intervention: A single 25 mg oral dose of **DMAA** was administered after an overnight fast.
- Measurements: Blood samples were collected at baseline and at multiple time points over 24 hours to determine plasma **DMAA** concentrations using high-performance liquid chromatography–mass spectrometry. Resting heart rate, blood pressure, and body temperature were also measured at these time points.[12]

## **Bloomer et al. (2011): Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women**

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy men and women.
- Intervention: Participants ingested one of five conditions on separate occasions: placebo, 250 mg caffeine, 50 mg **DMAA**, 250 mg caffeine + 50 mg **DMAA**, or 250 mg caffeine + 75 mg **DMAA**.
- Measurements: Heart rate, systolic blood pressure, and diastolic blood pressure were measured at baseline and at 30, 60, 90, and 120 minutes post-ingestion.[11]

## **Farney et al. (2012): Hemodynamic and hematologic profile of healthy adults ingesting dietary supplements containing 1,3-dimethylamylamine and caffeine**

- Study Design: An open-label study investigating two different dietary supplements.
- Participants: Healthy men and women.
- Intervention: Participants ingested either Jack3d™ or OxyELITE Pro™ (both containing **DMAA** and caffeine) once daily for two weeks.

- Measurements: Resting heart rate, blood pressure, and a full hematologic and metabolic panel were assessed before and after the 14-day intervention. On day 1 and day 14, hemodynamic variables were also measured at 30, 60, 90, and 120 minutes post-ingestion. [\[6\]](#)[\[13\]](#)

## McCarthy et al. (2012): Biochemical and anthropometric effects of a weight loss dietary supplement in healthy men and women

- Study Design: A randomized, placebo-controlled study.
- Participants: Healthy, exercise-trained men and women.
- Intervention: Participants ingested either a placebo or the dietary supplement OxyELITE Pro™ daily for eight weeks.
- Measurements: Body weight, body composition, resting heart rate, blood pressure, and bloodborne markers of safety were assessed at baseline and after eight weeks. Appetite was also assessed.[\[10\]](#)

## Signaling Pathways and Experimental Workflows

### Proposed Sympathomimetic Signaling Pathway of DMAA

The primary mechanism of **DMAA**'s sympathomimetic action is the inhibition of norepinephrine and dopamine reuptake by their respective transporters (NET and DAT).[\[3\]](#) This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic adrenergic and dopaminergic receptors.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **DMAA**'s sympathomimetic action.

# General Experimental Workflow for Human DMAA Studies

The following diagram illustrates a typical workflow for clinical trials investigating the acute physiological effects of DMAA in humans.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for acute **DMAA** studies.

## Conclusion

The available scientific literature indicates that 1,3-dimethylamylamine has measurable physiological effects in humans, primarily impacting the cardiovascular system through its sympathomimetic properties. The compound's ability to inhibit the reuptake of norepinephrine and dopamine provides a clear mechanism for its observed effects on blood pressure. While often used in combination with caffeine, which can potentiate its pressor effects, the independent contribution of **DMAA** to these changes is evident. The pharmacokinetic profile suggests a relatively long half-life, which could lead to accumulation with repeated dosing. For drug development professionals, the potent cardiovascular effects, coupled with safety concerns, highlight the need for careful consideration of the risk-benefit profile of any compound with a similar mechanism of action. Further research is warranted to fully elucidate the long-term physiological effects and the potential for adverse events, particularly in diverse populations and under various conditions of use.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Hemodynamic and Hematologic Profile of Healthy Adults Ingesting Dietary Supplements Containing 1,3-Dimethylamylamine and Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Boost Me: Prevalence and Reasons for the Use of Stimulant Containing Pre Workout Supplements Among Fitness Studio Visitors in Mainz (Germany) [frontiersin.org]
- 8. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADVERSE EFFECTS OF NUTRACEUTICALS AND DIETARY SUPPLEMENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Anthropometric Effects of a Weight Loss Dietary Supplement in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Physiological Impact of 1,3-Dimethylamylamine (DMAA) in Humans: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237899#literature-review-of-dmaa-physiological-effects-in-humans]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)